
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound that features both a thiophene ring and a quinoline ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the thiophene ring, which is a sulfur-containing five-membered ring, and the quinoline ring, which is a fused bicyclic structure, makes this compound a versatile scaffold for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile typically involves multi-step organic synthesis. One common method includes the condensation of thiophene-2-carboxylic acid with 2-aminobenzonitrile under acidic conditions to form the quinoline ring system. The reaction conditions often require a catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds, forming new carbon-carbon bonds.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the search for new antimicrobial, anticancer, or anti-inflammatory agents.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its interaction with various biological targets.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its electronic properties.
Wirkmechanismus
The mechanism of action of 1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, while the quinoline ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other similar compounds such as:
Thiophene derivatives: These compounds share the thiophene ring and may exhibit similar electronic properties and reactivity.
Quinoline derivatives: Compounds with the quinoline ring system may have comparable biological activities and synthetic applications.
Unique Features:
Similar Compounds
- Thiophene-2-carboxylic acid
- 2-Aminobenzonitrile
- Quinoline-2-carboxylic acid
- 1-(Thiophene-2-carbonyl)-LSD
Eigenschaften
Molekularformel |
C15H10N2OS |
|---|---|
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
1-(thiophene-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C15H10N2OS/c16-10-12-8-7-11-4-1-2-5-13(11)17(12)15(18)14-6-3-9-19-14/h1-9,12H |
InChI-Schlüssel |
LSCHCNLPMLOXOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CS3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


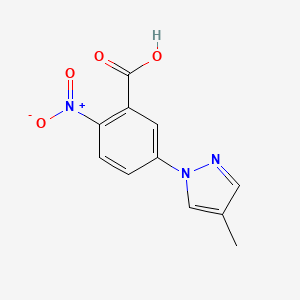
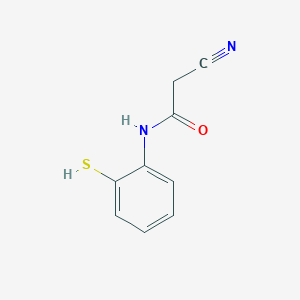
![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
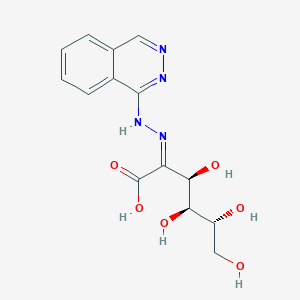
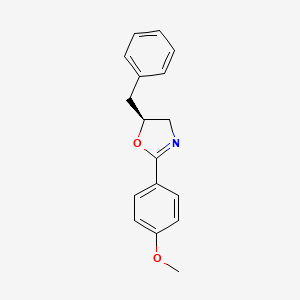
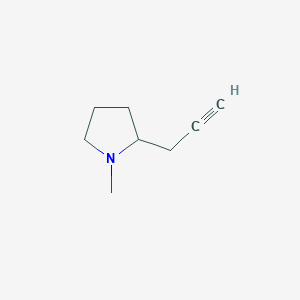
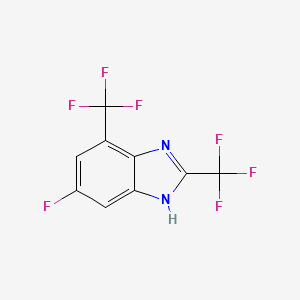

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)
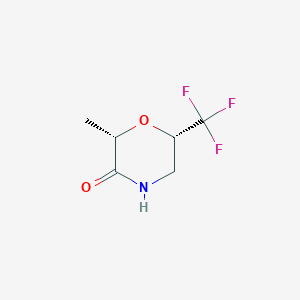

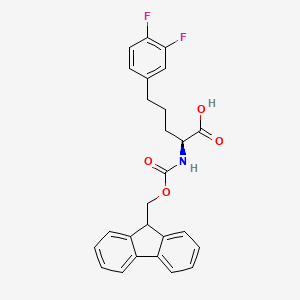
![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
